molecular formula C10H14ClFN2O2S B1341475 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride CAS No. 333986-41-7

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Cat. No. B1341475
M. Wt: 280.75 g/mol
InChI Key: PFAJSDDCYAMDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including cerebral vasodilators .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, the metabolites of a cerebral vasodilator containing a piperazine moiety and fluorophenyl groups were synthesized to confirm their structures, which suggests that similar synthetic strategies could be

Scientific Research Applications

Synthesis and Structural Characterization

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has been the subject of various studies focusing on its synthesis and molecular structure. For instance, derivatives of this compound have been synthesized and analyzed for their crystal and molecular structures through X-ray diffraction studies, revealing detailed insights into their conformation and geometry. These studies are fundamental in understanding the compound's chemical behavior and potential applications in materials science and drug development. (Naveen et al., 2009), (Kumar et al., 2007)

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. Some studies have focused on the synthesis and antimicrobial evaluation of fluoroquinolone derivatives, demonstrating significant inhibition against common bacterial pathogens. These findings suggest potential applications in the development of new antimicrobial agents. (Chen et al., 2013)

Anti-HIV Activity

Derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride have been investigated for their potential in HIV therapy. Studies on novel 1,4-disubstituted piperidine/piperazine derivatives have shown promising anti-HIV-1 activities, highlighting the compound's relevance in the search for new antiviral drugs. (Dong et al., 2012)

Inhibition of Cancer Cell Proliferation

Some research has aimed at evaluating the ability of 1-(4-Fluoro-benzenesulfonyl)-piperazine derivatives to inhibit cancer cell proliferation. Findings indicate significant inhibitory activity on specific cancer cell lines, offering a foundation for further investigations into cancer therapeutics. (Kumar et al., 2007)

Acetylcholinesterase Inhibition

Studies on piperazine derivatives, including 1-(4-Fluoro-benzenesulfonyl)-piperazine, have shown their potential in inhibiting human acetylcholinesterase. This enzyme inhibition is crucial in the treatment of neurodegenerative diseases like Alzheimer's, indicating the compound's possible application in developing therapeutics for such conditions. (Varadaraju et al., 2013)

Safety And Hazards

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is intended for research and development use only. It is not intended for medicinal, household, or other uses .

Future Directions

The future directions of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride are not explicitly mentioned in the sources I found .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJSDDCYAMDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589531
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

CAS RN

333986-41-7
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Fluoro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (937 mg) was dissolved in methanol (10 ml) and dichloromethane (5 ml), 2M HCl in diethyl ether (13.6 ml) was added and the reaction mixture was stirred at room temperature overnight. Volatiles were removed in vacuo to yield 4-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride salt (819 mg).
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
13.6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.